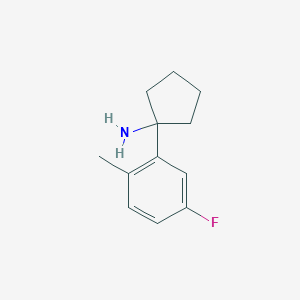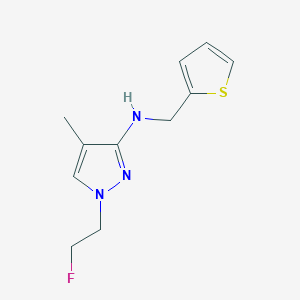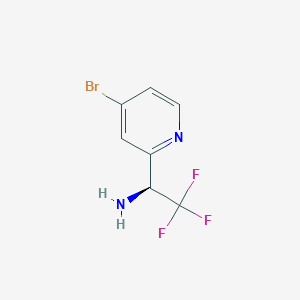
(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (1R,2R)-2-(naphtalèn-2-yl)cyclopropan-1-amine est un composé chimique qui présente un cycle cyclopropane substitué par un groupe naphtalène et un groupe amine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de (1R,2R)-2-(naphtalèn-2-yl)cyclopropan-1-amine implique généralement la cyclopropanation d'un précurseur approprié. Une méthode courante est la réaction d'un dérivé du naphtalène avec un précurseur cyclopropane dans des conditions spécifiques. Par exemple, la réaction peut impliquer l'utilisation d'un composé diazo et d'un catalyseur métallique pour faciliter le processus de cyclopropanation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des paramètres réactionnels et une meilleure évolutivité. De plus, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de (1R,2R)-2-(naphtalèn-2-yl)cyclopropan-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe amine en d'autres groupes fonctionnels, tels que les alcools.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles comme les halogénures d'alkyle pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées .
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones de naphtalèn-2-yle, tandis que les réactions de substitution pourraient produire une variété de cyclopropanes substitués par le naphtalèn-2-yle .
Applications de la recherche scientifique
Le chlorhydrate de (1R,2R)-2-(naphtalèn-2-yl)cyclopropan-1-amine a plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux et catalyseurs.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent pharmaceutique, en particulier dans le traitement des troubles neurologiques.
Industrie : Il est utilisé dans le développement de produits chimiques de spécialité et de matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de (1R,2R)-2-(naphtalèn-2-yl)cyclopropan-1-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du cyclopropane : Des composés comme l'acide cyclopropane carboxylique et l'acide cyclopropane-1,1-dicarboxylique présentent des similitudes structurelles.
Dérivés du naphtalène : Des composés tels que l'acide naphtalène-2-carboxylique et la 2-naphtylamine sont structurellement liés.
Unicité
Le chlorhydrate de (1R,2R)-2-(naphtalèn-2-yl)cyclopropan-1-amine est unique en raison de sa combinaison spécifique d'un cycle cyclopropane et d'un groupe naphtalène, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C13H14ClN |
|---|---|
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
(1R,2R)-2-naphthalen-2-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-13H,8,14H2;1H/t12-,13-;/m1./s1 |
Clé InChI |
UIHWPRLWVJNOFT-OJERSXHUSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1N)C2=CC3=CC=CC=C3C=C2.Cl |
SMILES canonique |
C1C(C1N)C2=CC3=CC=CC=C3C=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B11736151.png)
![[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736162.png)

![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736179.png)

amine](/img/structure/B11736184.png)
![1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736193.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736201.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736211.png)

![2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11736236.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11736247.png)
![1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736248.png)

